1-(Pent-4-yn-1-yl)piperazine
Description
1-(Pent-4-yn-1-yl)piperazine is a piperazine derivative featuring a pent-4-yn-1-yl substituent attached to the piperazine nitrogen. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, serves as a versatile scaffold in medicinal and synthetic chemistry due to its ability to modulate electronic, steric, and pharmacokinetic properties. The pent-4-yn-1-yl group introduces an alkyne moiety, which confers unique reactivity (e.g., click chemistry applications) and structural rigidity compared to alkyl or aryl substituents.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-pent-4-ynylpiperazine |
InChI |
InChI=1S/C9H16N2/c1-2-3-4-7-11-8-5-10-6-9-11/h1,10H,3-9H2 |
InChI Key |
QIRVWTUVKPUNJU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCN1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse pharmacological and physicochemical profiles depending on their substituents. Below is a detailed comparison of 1-(Pent-4-yn-1-yl)piperazine with structurally related compounds:
Structural and Electronic Properties
Key Observations :
- Electronic Effects : Aryl substituents (e.g., mCPP) lower the pKa of the piperazine conjugate acid (≈7.5) due to electron withdrawal, whereas alkyl/alkyne groups (e.g., pent-4-yn-1-yl) result in higher basicity (estimated pKa ≈8.5) .
- Reactivity : The alkyne in 1-(Pent-4-yn-1-yl)piperazine allows for Huisgen cycloaddition, a feature absent in aryl- or alkyl-substituted analogs.
Key Observations :
- Arylpiperazines (e.g., mCPP, 2-methoxyphenyl derivatives) show strong serotonergic activity due to π-π interactions with receptor sites, while alkyne-substituted derivatives may lack direct receptor affinity but offer synthetic versatility.
- Cytotoxicity in chlorobenzhydryl derivatives is attributed to bulky aromatic substituents, which enhance DNA intercalation or enzyme inhibition .
Physicochemical and Stability Profiles
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